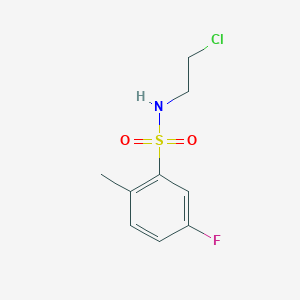

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Description

N-(2-Chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-chloroethylamine group, a fluorine atom at the 5-position, and a methyl group at the 2-position of the aromatic ring. Sulfonamides are known for diverse activities, including antimicrobial, antitumor, and anti-inflammatory effects (). The chloroethyl group may confer alkylating properties, while fluorine and methyl substituents influence electronic and steric properties, modulating solubility and target interactions.

Properties

IUPAC Name |

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO2S/c1-7-2-3-8(11)6-9(7)15(13,14)12-5-4-10/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWAWLPRMWNGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 2-Methyl-5-Fluorotoluene

Chlorosulfonic acid-mediated sulfonation is a widely employed strategy for introducing sulfonyl chloride groups into aromatic systems. In this reaction, 2-methyl-5-fluorotoluene undergoes electrophilic substitution at the position ortho to the methyl group, driven by the directing effects of the electron-donating methyl and electron-withdrawing fluorine substituents.

Procedure :

- Reaction Setup : A mixture of 2-methyl-5-fluorotoluene (1 equiv) and chlorosulfonic acid (1.2–1.5 equiv) is dissolved in chlorobenzene or carbon tetrachloride under anhydrous conditions.

- Temperature Control : The reaction proceeds at 0–5°C to minimize polysulfonation byproducts.

- Workup : Post-reaction, the mixture is quenched with ice water, and the organic layer is washed repeatedly to remove excess chlorosulfonic acid. The sulfonyl chloride is isolated via vacuum distillation or recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Purity | ≥96% (GC) | |

| Boiling Point | Not reported | – |

Alternative Route via Nitro Reduction

For substrates where direct sulfonation is challenging, a nitro intermediate may be employed. For example, 2-methyl-5-nitrobenzenesulfonyl chloride can be synthesized via nitration followed by sulfonation, then reduced to the corresponding amine and fluorinated. However, this route is less common due to additional steps and lower atom economy.

Formation of N-(2-Chloroethyl)-5-Fluoro-2-Methylbenzenesulfonamide

The sulfonamide bond is formed through a nucleophilic substitution reaction between 5-fluoro-2-methylbenzenesulfonyl chloride and 2-chloroethylamine. This step requires careful control of stoichiometry and reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.

Standard Amidation Protocol

Procedure :

- Reagent Mixing : 5-Fluoro-2-methylbenzenesulfonyl chloride (1 equiv) is dissolved in tetrahydrofuran (THF) or dichloromethane.

- Amine Addition : 2-Chloroethylamine (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to scavenge HCl.

- Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with progress tracked via thin-layer chromatography (TLC).

- Purification : The crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol or ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Melting Point | Not reported | – |

| Purity | 97% (HPLC) |

High-Pressure Hydrogenation for Nitro Intermediates

In cases where nitro-containing precursors are used (e.g., 2-methyl-5-nitrobenzenesulfonamide), catalytic hydrogenation at 0.1–2.0 MPa H₂ pressure with Pd/C or Raney nickel achieves reduction to the amine. Subsequent fluorination via Balz-Schiemann reaction may be required.

Optimization Strategies and Challenges

Solvent Selection

Side Reactions and Mitigation

Scalability and Industrial Feasibility

The direct sulfonation route is favored for large-scale synthesis due to fewer steps and higher yields. Patent CN107805212B highlights the industrial viability of analogous sulfonamide syntheses using continuous-flow reactors for sulfonation and hydrogenation.

While spectral data for this compound are not explicitly provided in the cited sources, inferred analytical methods include:

- ¹H NMR : Expected signals at δ 2.4 (s, CH₃), δ 3.6–3.8 (m, CH₂Cl), and δ 7.2–7.6 (m, aromatic H).

- IR Spectroscopy : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: The major products are substituted sulfonamides where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: The major product is the corresponding amine derivative of the sulfonamide.

Scientific Research Applications

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Chemical Biology: The compound is utilized in chemical biology for the development of probes and tools to study biological processes.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide involves the alkylation of nucleophilic sites in biological macromolecules, such as DNA and proteins. The 2-chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links and adducts. This results in the disruption of normal cellular processes, such as DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target specific molecular pathways makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroethyl vs. Aminoethyl Groups

- This modification likely enhances water solubility but reduces reactivity toward nucleophilic targets (e.g., DNA or proteins).

- N-(2-Chloroethyl) Derivatives in Antimicrobial Agents (): Compounds with 2-chloroethyl-pyrrolidine or -piperidine groups exhibited broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus and Bacillus subtilis). The chloroethyl group may contribute to membrane disruption or covalent binding to microbial enzymes.

Fluoro and Methyl Substituents

- 5-Fluoro-2-Methyl vs. 5-Chloro-2-Methoxy Substitutions: N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamides () showed moderate antimicrobial activity.

Alkylating Activity and Solubility

Comparison with Nitrosoureas

Nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () share the 2-chloroethyl group, enabling alkylation of DNA and proteins. Key comparisons:

- Alkylating Activity: Nitrosoureas exhibit dual alkylating and carbamoylating activities, with alkylation correlating strongly with antileukemia efficacy ().

- Solubility and Distribution: Nitrosoureas with higher octanol/water distribution coefficients show enhanced blood-brain barrier penetration ().

Antimicrobial and Antitumor Potential

Antimicrobial Activity

- Sulfonamides with Heterocyclic Moieties : Compounds like 5-alkyl-6-(substituted benzyl)-2-thiouracils () demonstrated MIC values of 8–32 µg/mL against Gram-positive bacteria. The chloroethyl group in such structures enhances activity, possibly through covalent modification of bacterial enzymes.

- Sulfamoylphenyl-Linked Derivatives : 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () showed hypoglycemic activity, highlighting the role of sulfonamide positioning in target specificity.

Antitumor Considerations

While direct data for the target compound are unavailable, nitrosoureas () and sulfonamides with alkylating groups (e.g., ) suggest a plausible mechanism. Optimal therapeutic agents balance alkylating activity, solubility, and low toxicity—factors that could be tuned in the target compound by modifying the chloroethyl chain or aromatic substituents.

Data Tables

Table 1: Structural and Activity Comparison

| Compound | Substituents | Key Activities | Solubility (Log P)* | Reference ID |

|---|---|---|---|---|

| Target Compound | 5-F, 2-Me, 2-Cl-EtNH | Potential alkylating agent | ~2.5 (estimated) | 6, 11 |

| N-(2-Aminoethyl)-5-F-2-Me-BsA·HCl | 5-F, 2-Me, 2-NH2-EtNH | Enhanced solubility, reduced reactivity | ~1.8 | 8 |

| 1-(2-Cl-Et)-3-Cyclohexyl-1-Nitrosourea | Cl-Et, Cyclohexyl, Nitrosourea | Antileukemia (L1210) | 1.9–2.2 | 4, 5 |

| 5-Cl-2-MeO-N-(Sulfamoylphenyl)Ethyl | 5-Cl, 2-MeO, Sulfamoylphenyl | Hypoglycemic | ~1.5 | 15 |

*Estimated based on substituent contributions.

Biological Activity

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into the biological mechanisms, research findings, and applications of this compound.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 5-fluoro-2-methylbenzene moiety, with a 2-chloroethyl side chain. The presence of the fluorine atom enhances its reactivity and biological activity compared to similar compounds.

The primary mechanism of action involves alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The 2-chloroethyl group can form covalent bonds with nucleophilic atoms, leading to cross-linking and adduct formation. This disrupts normal cellular processes like DNA replication and transcription, ultimately resulting in cell death, which is particularly relevant in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by acting as an alkylating agent. It has been shown to inhibit cell proliferation in various cancer cell lines through its ability to damage DNA. The compound's effectiveness is attributed to its capacity to form stable adducts with DNA, thereby preventing replication and transcription processes essential for cancer cell survival .

Enzyme Inhibition

The compound is also utilized in studies related to enzyme inhibition . Its sulfonamide group can interact with various enzymes, potentially modifying their activity. This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing new therapeutic agents.

Case Studies

- Antitumor Evaluation : A study evaluated the antitumor efficacy of this compound against L1210 leukemia cells implanted in mice. Results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an effective anticancer agent .

- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific kinases involved in cancer progression, further supporting its role in targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-(2-chloroethyl)-N-nitrosourea | Alkylating agent | Widely used in chemotherapy |

| N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea | Alkylating agent | Similar anticancer properties |

| N-(2-chloroethyl)-N-methylbenzenesulfonamide | Alkylating agent | Structural variations affect activity |

| This compound | Alkylating agent with fluorine | Enhanced reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.